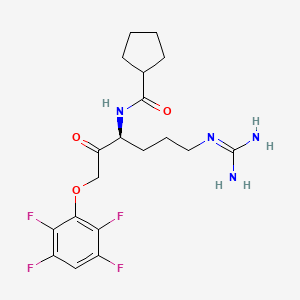
Brd-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD-IN-3 is a highly potent inhibitor of the P300/CBP-associated factor bromodomain (PCAF BRD), with an IC50 value of 7 nM . It also exhibits activity against GCN5 and FALZ . This compound is primarily used in scientific research to study epigenetic regulation and its implications in various diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD-IN-3 involves the preparation of pyrrolo[3,2-d]pyrimidin-4-one derivatives. The key steps include the formation of the pyrrolo[3,2-d]pyrimidin-4-one core, followed by functionalization at specific positions to achieve the desired inhibitory activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely published, it is likely that the compound is produced using scalable synthetic routes similar to those used in laboratory settings. These methods would involve optimization of reaction conditions to maximize yield and minimize impurities, as well as the use of industrial-scale equipment for synthesis and purification .
Chemical Reactions Analysis
Types of Reactions
BRD-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the functionalization of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be used to study the structure-activity relationship and optimize the compound’s inhibitory activity .
Scientific Research Applications
BRD-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
BRD-IN-3 exerts its effects by inhibiting the PCAF bromodomain, which is involved in the recognition of acetylated lysine residues on histones . This inhibition disrupts the interaction between the bromodomain and acetylated histones, leading to changes in gene expression and cellular processes . The compound also exhibits activity against other bromodomains, such as GCN5 and FALZ, further influencing epigenetic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BRD-IN-3 include other bromodomain inhibitors such as JQ1, OTX015, and BAY-299 . These compounds also target bromodomains and exhibit similar inhibitory activities.
Uniqueness
This compound is unique due to its high potency and selectivity for the PCAF bromodomain, with an IC50 value of 7 nM . This makes it a valuable tool for studying the specific role of PCAF in epigenetic regulation and its implications in various diseases .
Properties
Molecular Formula |
C21H25N5O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[[(3R,5R)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperidin-3-yl]amino]-3-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H25N5O3/c1-25-11-14(13-3-4-17-18(10-13)29-8-7-28-17)9-15(12-25)23-21-24-16-5-6-22-19(16)20(27)26(21)2/h3-6,10,14-15,22H,7-9,11-12H2,1-2H3,(H,23,24)/t14-,15+/m0/s1 |
InChI Key |
PUFPGLSWMMJNSE-LSDHHAIUSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@H](C1)NC2=NC3=C(C(=O)N2C)NC=C3)C4=CC5=C(C=C4)OCCO5 |
Canonical SMILES |
CN1CC(CC(C1)NC2=NC3=C(C(=O)N2C)NC=C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
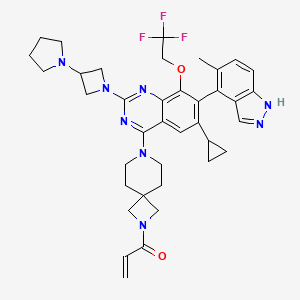



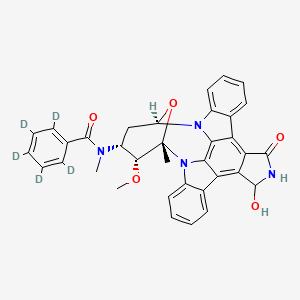

![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
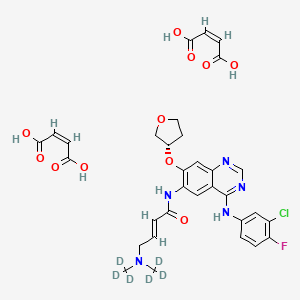

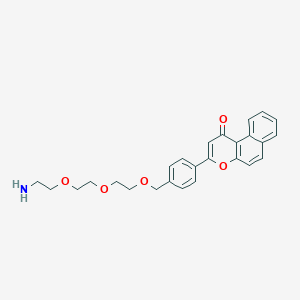
![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)
